



Pep2m Protocol for In Vitro Slice Electrophysiology: Application Notes and Detailed Protocols

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Compound of Interest		
Compound Name:	Pep2m	
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Introduction

Pep2m is a synthetic decapeptide (sequence: KRMKVAKNAQ) that serves as a valuable tool in neuroscience research, particularly in the field of synaptic plasticity. It functions as a competitive inhibitor of the interaction between the C-terminus of the GluA2 subunit of AMPA receptors and the N-ethylmaleimide-sensitive fusion protein (NSF).[1] This interaction is crucial for the stabilization and surface expression of AMPA receptors at the synapse. By disrupting the GluA2-NSF interaction, **Pep2m** leads to a reduction in AMPA receptor-mediated postsynaptic currents and a decrease in the surface expression of these receptors.[1] This makes **Pep2m** a powerful tool to investigate the molecular mechanisms underlying synaptic depression, learning, and memory.

These application notes provide a detailed protocol for the use of **Pep2m** in in vitro slice electrophysiology experiments, including its application, expected outcomes, and necessary controls.

Data Presentation Quantitative Effects of Pep2m on Synaptic Transmission



The intracellular application of **Pep2m** via the patch pipette has been shown to induce a progressive decrease in AMPA receptor-mediated synaptic transmission. The primary quantitative effects observed are a decrease in the frequency of miniature excitatory postsynaptic currents (mEPSCs) without a significant change in their amplitude. This suggests a postsynaptic mechanism involving a reduction in the number of functional AMPA receptors at the synapse.

Parameter	Vehicle/Control Peptide	Pep2m	Reference
mEPSC Frequency	Baseline	Significant Decrease	[2]
mEPSC Amplitude	Baseline	No Significant Change	[2]
Evoked EPSC Amplitude	Baseline	Progressive Decrease	[3]
Paired-Pulse Ratio (PPR)	Baseline	No Significant Change	[3]
Long-Term Depression (LTD)	Inducible	Occluded	[3]

Note: The precise magnitude of the effects can vary depending on the specific neuronal population, recording conditions, and the duration of the recording after whole-cell break-in.

Experimental Protocols

I. Acute Brain Slice Preparation

A standard protocol for preparing acute hippocampal slices is recommended. The following is a generalized procedure that can be adapted based on the specific animal model and laboratory setup.

Solutions:

- Slicing Solution (NMDG-based, ice-cold and carbogenated):
 - 92 mM NMDG



- o 2.5 mM KCl
- 1.25 mM NaH2PO4
- 30 mM NaHCO3
- 20 mM HEPES
- 25 mM Glucose
- o 2 mM Thiourea
- 5 mM Na-Ascorbate
- 3 mM Na-Pyruvate
- 0.5 mM CaCl2⋅2H2O
- 10 mM MgSO4·7H2O
- pH 7.3-7.4, ~300-310 mOsm
- Artificial Cerebrospinal Fluid (aCSF, for recovery and recording, carbogenated):
 - o 124 mM NaCl
 - 2.5 mM KCl
 - 1.25 mM NaH2PO4
 - o 26 mM NaHCO3
 - 10 mM D-Glucose
 - o 2.5 mM CaCl2·2H2O
 - 1.3 mM MgSO4·7H2O
 - o pH 7.4, ~300-310 mOsm



Procedure:

- Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
- Perform transcardial perfusion with ice-cold, carbogenated (95% O2 / 5% CO2) NMDG slicing solution.
- Rapidly decapitate the animal and dissect the brain, placing it in the ice-cold NMDG slicing solution.
- Prepare 300-400 μm thick coronal or sagittal slices using a vibratome.
- Transfer the slices to a recovery chamber containing NMDG slicing solution at 32-34°C for 10-15 minutes.
- Transfer the slices to a holding chamber with carbogenated aCSF at room temperature for at least 1 hour before recording.

II. Whole-Cell Patch-Clamp Electrophysiology with Intracellular Pep2m

Solutions:

- Intracellular Solution (K-Gluconate based):
 - 135 mM K-Gluconate
 - 10 mM HEPES
 - 10 mM Na-Phosphocreatine
 - 4 mM KCl
 - 4 mM Mg-ATP
 - 0.3 mM Na-GTP
 - pH 7.2-7.3, ~290 mOsm



- Pep2m Stock Solution: Dissolve Pep2m (KRMKVAKNAQ) in the intracellular solution to a final concentration of 200 μM.
- Control Peptide Stock Solution: Dissolve a scrambled control peptide (e.g., VAKQMRKNAK)
 or a functionally inactive control peptide like Pep4c in the intracellular solution to the same
 final concentration (200 μM).

Procedure:

- Transfer a slice to the recording chamber and perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.
- Visualize neurons (e.g., CA1 pyramidal neurons) using infrared differential interference contrast (IR-DIC) microscopy.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 M Ω .
- Backfill the patch pipette with the intracellular solution containing either Pep2m or the control
 peptide.
- Establish a gigaohm seal (>1 $G\Omega$) on the soma of the target neuron and achieve whole-cell configuration.
- Allow the peptide to diffuse into the cell for at least 15-20 minutes before starting data acquisition to observe its effects.
- Monitor synaptic responses by recording either spontaneous mEPSCs or evoked EPSCs.
 - For mEPSCs: Hold the neuron at -70 mV in the presence of a GABAA receptor antagonist (e.g., picrotoxin) and a sodium channel blocker (e.g., TTX).
 - For evoked EPSCs: Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals for CA1 neurons) and deliver paired-pulse stimuli (e.g., 50 ms inter-stimulus interval) every 20-30 seconds.

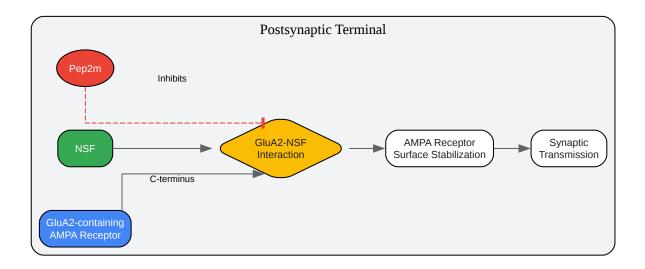
III. Long-Term Depression (LTD) Induction Protocol

Procedure:



- After obtaining a stable baseline of evoked EPSCs for at least 20 minutes in a neuron recorded with a control peptide-containing pipette, induce LTD using a low-frequency stimulation (LFS) protocol.
- A common LFS protocol is to deliver stimuli at 1 Hz for 15 minutes (900 pulses).
- Record the synaptic responses for at least 60 minutes post-LFS to confirm the induction of LTD.
- In a separate set of experiments, record from neurons with Pep2m in the patch pipette. After allowing for peptide diffusion and observing the initial rundown of the EPSC amplitude, apply the same LFS protocol. The presence of Pep2m is expected to occlude the induction of de novo LTD.[3]

Mandatory Visualizations Signaling Pathway of Pep2m Action

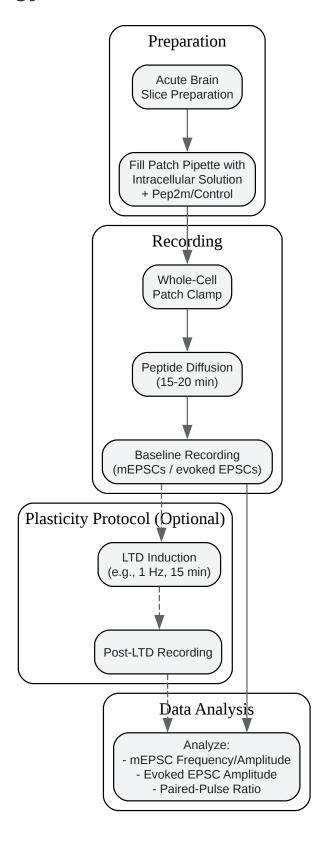


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Caption: **Pep2m** competitively inhibits the interaction between the GluA2 subunit of AMPA receptors and NSF.



Experimental Workflow for Pep2m in Slice Electrophysiology





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Caption: Workflow for investigating the effects of intracellularly applied **Pep2m** on synaptic transmission.

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References

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